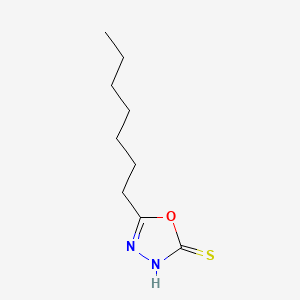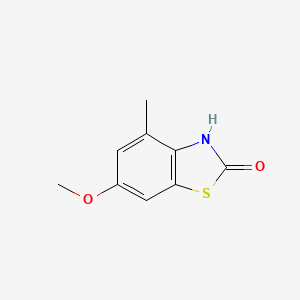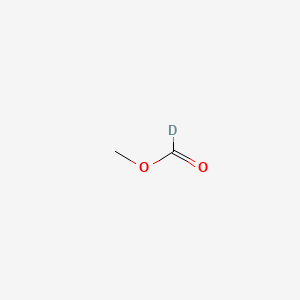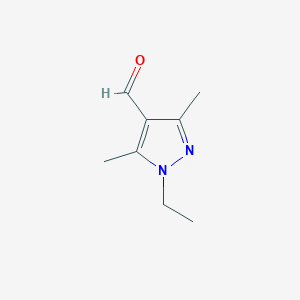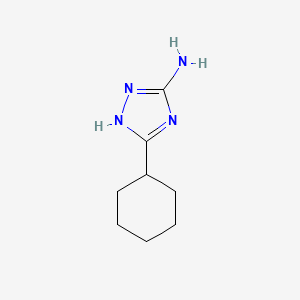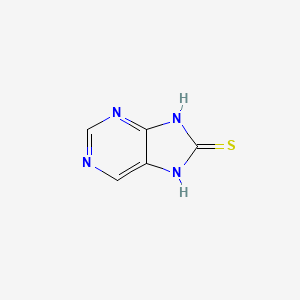
7H-Purine-8-thiol
説明
7H-Purine-8-thiol, also known as 7,9-dihydropurine-8-thione, is a chemical compound with the molecular formula C5H4N4S. It is a derivative of purine, a fundamental motif in DNA and RNA nucleic acids, and a primary heterocyclic framework in pharmaceuticals and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound consists of a purine core with a thiol group attached at the 8th position . The molecular weight of this compound is 152.18 g/mol.
Chemical Reactions Analysis
Thiols, such as this compound, are known to react with aldehydes and ketones to form thioacetals . Dithiols can form cyclic thioacetals, which are stable and used in different reactions, including the conversion of the carbonyl to hydrocarbons .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 152.18 g/mol. The compound is solid at room temperature .
科学的研究の応用
Anticancer and Antioxidant Potential
- Synthesis and Biological Evaluation: Novel purine-pyrazole hybrids, including 7H-Purine-8-thiol derivatives, have shown promise as 15-LOX inhibitors with potential anticancer and antioxidant capabilities. These compounds demonstrated significant activity against various cancer cell lines and exhibited more potent scavenging abilities of free radicals than ascorbic acid, suggesting their potential in cancer and oxidative stress-related treatments (Afifi et al., 2019).
Antitumor Compounds
- Promising 2,6,9-Trisubstituted Purine Derivatives: Research on 2,6,9-trisubstituted purine derivatives, including this compound, highlights their prospective role as antitumor compounds. Structural analyses and in vitro tests on several cancer cell lines suggest that these compounds have potential as antitumor agents, with specific molecular structures contributing to their cytotoxicity (Salas et al., 2019).
Antiviral and Antimicrobial Agents
- Synthesis and Study of Physicochemical and Biological Properties: Investigations into 8-amino-7-(2-hydroxy-2-phenylethyl)-3-methylxanthines, related to purine derivatives like this compound, have shown their effectiveness as antiviral and antimicrobial agents. These compounds exhibited activity against Staphylococcus aureus and Candida albicans, indicating their potential in treating infectious diseases (Romanenko et al., 2016).
Enzyme Research
- Aminyl Radical Generation in Enzyme Research: The generation of aminyl radicals from purine nucleosides, like this compound, is significant in nucleic acid oxidation studies. Techniques for independent generation of purine radicals have applications in enzyme and nucleic acid research, shedding light on oxidative processes in biological systems (Zheng et al., 2017).
Fluorescent Probes in Biochemical Research
- Use as Fluorescent Probes: 8-Azapurines, similar in structure to this compound, have been utilized as isosteric purine fluorescent probes in biochemical and enzymatic research. Their ability to exhibit pH-dependent fluorescence makes them valuable tools in studying various biochemical processes, including RNA editing and enzyme mechanisms (Wierzchowski et al., 2014).
Kinase Inhibitors in Cancer Treatment
- Purine Analogues as Kinase Inhibitors: Studies on purine analogues, like this compound, have shown their effectiveness as kinase inhibitors with potential applications in cancer treatment. These compounds have been identified as significant in the treatment of acute leukemias and as potent kinase inhibitors, offering insights into new therapeutic avenues in oncology (Sharma et al., 2015).
将来の方向性
作用機序
Target of Action
Purine analogues have been reported to be potent kinase inhibitors . Kinases are a large and functionally diverse group of enzymes that play key roles in regulating cell functions .
Mode of Action
Purine analogues, which include 7h-purine-8-thiol, are known to inhibit kinases . They interact with these targets, leading to changes in their activity and potentially affecting cell functions .
Biochemical Pathways
Purine analogues are known to impact the de novo biosynthesis of purine, which involves the conversion of phosphoribosylpyrophosphate to inosine 5′-monophosphate .
Result of Action
The inhibition of kinases by purine analogues can potentially affect cell growth and proliferation .
生化学分析
Biochemical Properties
7H-Purine-8-thiol plays a crucial role in biochemical reactions, particularly in the context of purine metabolism. It interacts with several enzymes, including xanthine oxidase and hypoxanthine-guanine phosphoribosyltransferase (HPRT). These interactions are essential for the conversion of hypoxanthine to xanthine and subsequently to uric acid. Additionally, this compound acts as an antimetabolite, inhibiting the synthesis of nucleotides and interfering with DNA and RNA synthesis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting cell proliferation and inducing apoptosis. This compound affects cell signaling pathways, particularly those involved in purine metabolism and nucleotide synthesis. It also impacts gene expression by inhibiting the transcription of genes involved in cell growth and division .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to enzymes such as xanthine oxidase and HPRT, inhibiting their activity. This inhibition leads to a decrease in the production of nucleotides, which are essential for DNA and RNA synthesis. Additionally, this compound induces changes in gene expression by inhibiting the transcription of genes involved in cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term exposure to this compound has been shown to cause significant changes in cellular function, including reduced cell proliferation and increased apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit cell proliferation without causing significant toxicity. At high doses, this compound can cause severe toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the purine salvage pathway. It interacts with enzymes such as xanthine oxidase and HPRT, which are essential for the conversion of hypoxanthine to xanthine and uric acid. This compound also affects metabolic flux and metabolite levels by inhibiting the synthesis of nucleotides .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. The compound tends to accumulate in tissues with high rates of cell proliferation, such as the liver and bone marrow .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus. It is directed to these compartments through specific targeting signals and post-translational modifications. The activity and function of this compound are influenced by its localization, as it interacts with enzymes and other biomolecules within these compartments .
特性
IUPAC Name |
7,9-dihydropurine-8-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S/c10-5-8-3-1-6-2-7-4(3)9-5/h1-2H,(H2,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABISHCLVYMGAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401387 | |
| Record name | 8-Mercaptopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
583-40-4 | |
| Record name | Purine-8-thiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23721 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Mercaptopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


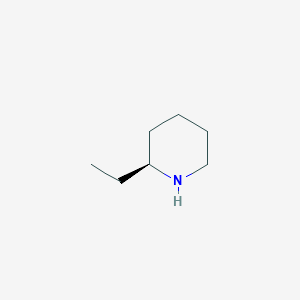


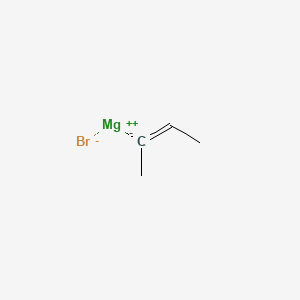
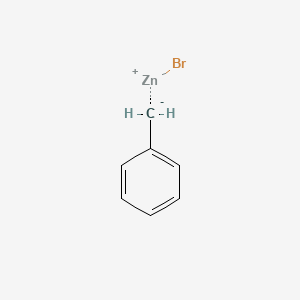
![Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III)](/img/structure/B1587996.png)
![Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-](/img/no-structure.png)
